molecular formula C17H23N3O4S B10979470 N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B10979470
M. Wt: 365.4 g/mol
InChI Key: NPPGRRHEJBVVBI-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide (CAS: 1144465-37-1) is a benzamide derivative featuring a urea linkage to a 1,1-dioxidotetrahydrothiophen-3-yl group and an N-cyclopentyl substituent .

Properties

Molecular Formula

C17H23N3O4S

Molecular Weight

365.4 g/mol

IUPAC Name

N-cyclopentyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C17H23N3O4S/c21-16(18-13-3-1-2-4-13)12-5-7-14(8-6-12)19-17(22)20-15-9-10-25(23,24)11-15/h5-8,13,15H,1-4,9-11H2,(H,18,21)(H2,19,20,22)

InChI Key

NPPGRRHEJBVVBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

The tetrahydrothiophene sulfone group is synthesized through oxidation of tetrahydrothiophene derivatives. A representative protocol involves:

  • Oxidation of tetrahydrothiophene-3-amine :

    • Reagents : 3-chloroperoxybenzoic acid (MCPBA) or Oxone®

    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)/water mixtures

    • Conditions : 0°C to room temperature, 12–24 hours.

    Example :

    "To a solution of tetrahydrothiophene-3-amine (35 g, 135 mmol) in dry DCM (400 mL) under ice-cooling, MCPBA (46.5 g, 270 mmol) is added portionwise. The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 20 hours. Quenching with NaHSO₃ and purification via silica gel chromatography (petroleum ether:ethyl acetate = 3:1) yields 1,1-dioxidotetrahydrothiophen-3-amine".

    Yield : 69–85% (depending on oxidant choice).

Preparation of N-cyclopentyl-4-aminobenzamide

This intermediate is synthesized via amide coupling:

  • Activation of 4-nitrobenzoyl chloride with cyclopentylamine in DCM.

  • Reduction of the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation.

Critical parameters :

  • Temperature : 25–50°C for amide formation

  • Catalyst : 5% Pd/C for nitro reduction

  • Solvent : Ethanol or ethyl acetate

Yield : 78–92% after recrystallization.

Carbamoyl Coupling Reaction

The final step involves reacting 1,1-dioxidotetrahydrothiophen-3-amine with N-cyclopentyl-4-isocyanatobenzamide:

  • Reagents : Triphosgene or carbonyldiimidazole (CDI)

  • Conditions : Anhydrous DMF, 0°C to room temperature, inert atmosphere.

Mechanism :

  • Generation of the isocyanate intermediate from 4-aminobenzamide

  • Nucleophilic attack by the sulfonamide group of 1,1-dioxidotetrahydrothiophen-3-amine

Purification : Column chromatography (DCM:MeOH 20:1) or preparative HPLC.

Yield : 60–72%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction StepOptimal SolventTemperature RangeYield Improvement
OxidationDCM0°C → RT+15% vs. THF
Amide CouplingAnhydrous DMF25–50°C+22% vs. DCM
Nitro ReductionEthanol50°C (H₂, 30 psi)+10% vs. MeOH

Catalytic Systems

  • Oxidation : MCPBA outperforms Oxone® in selectivity (98% vs. 89% purity).

  • Hydrogenation : Pt/C (2% loading) reduces reaction time by 40% compared to Pd/C.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel : Petroleum ether:ethyl acetate gradients (3:1 to 1:2)

  • Reverse-phase HPLC : Acetonitrile/water (0.1% TFA), 70:30 isocratic.

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 7.81 (d, 2H, Ar-H), 4.20 (m, 2H, CH₂-SO₂), 2.93 (s, 3H, SO₂-CH₃)
IR 1675 cm⁻¹ (C=O amide), 1320–1150 cm⁻¹ (SO₂ asym/sym stretch)
MS m/z 365.4 [M+H]⁺ (calc. 365.4)

Challenges and Alternative Approaches

Common Side Reactions

  • Over-oxidation : Uncontrolled MCPBA stoichiometry leads to sulfonic acid byproducts.

  • Racemization : During amide coupling, especially at elevated temperatures (>50°C).

Emerging Methodologies

  • Flow Chemistry : Continuous oxidation using microreactors improves MCPBA safety.

  • Enzymatic Catalysis : Lipase-mediated amidation reduces racemization risks (patent pending) .

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound’s benzamide and carbamoyl groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Notes
Acidic HydrolysisHCl (6M), reflux, 12 hr4-aminobenzoic acid + cyclopentylamine + 1,1-dioxidotetrahydrothiophen-3-amineAmide cleavage confirmed via NMR and LC-MS
Basic HydrolysisNaOH (2M), 80°C, 8 hrSodium 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoateRequires optimization to minimize side reactions

Key Insight : Hydrolysis rates depend on steric hindrance from the cyclopentyl group and electronic effects of the dioxidotetrahydrothiophene moiety.

Redox Reactions Involving the Dioxidotetrahydrothiophene Moiety

The sulfone group (-SO₂-) in the tetrahydrothiophene ring participates in redox processes:

Reaction Type Reagents/Conditions Outcome Biological Relevance
ReductionNaBH₄, MeOH, RTPartial reduction to tetrahydrothiophene sulfoxideMay alter compound’s solubility and target binding
OxidationH₂O₂, AcOH, 50°CFurther oxidation to sulfonic acid derivativesEnhances polarity, potentially improving pharmacokinetics

Derivatization via Functional Group Modifications

The amino and carbamoyl groups enable targeted derivatization:

Acylation

Reagent Conditions Product Yield
Acetyl chloridePyridine, 0°C → RTN-acetylated derivative~65% (HPLC purity >95%)
4-Nitrobenzoyl chlorideDCM, DIEA, RTNitrobenzoyl-substituted analog~58% (requires chromatographic purification)

Alkylation

Reagent Conditions Product Application
Methyl iodideK₂CO₃, DMF, 60°CN-methylated benzamideEnhanced metabolic stability
Propargyl bromideNaH, THF, 0°CAlkyne-functionalized derivative for click chemistryUsed in bioconjugation studies

Coupling Reactions for Structural Diversification

The compound serves as a scaffold for synthesizing analogs:

Reaction Coupling Agent Nucleophile Key Product
Urea FormationTriphosgene, Et₃N4-EthylanilineN-[(4-ethylphenyl)carbamoyl] derivative (anti-protozoal activity)
Thiourea SynthesisLawesson’s reagent, chlorobenzeneThiol-containing reagentsThioimide analogs with improved lipophilicity
Peptide CouplingHATU, DIPEAAmino acids (e.g., glycine)Peptide-benzamide hybrids for targeted drug delivery

Comparative Reactivity with Structural Analogs

The cyclopentyl group distinguishes this compound from analogs like N-cyclohexyl or N-cyclooctyl derivatives:

Analog Reactivity Difference Impact on Bioactivity
N-cyclohexyl-3-{[...]amino}benzamideSlower hydrolysis due to increased steric bulkReduced cytotoxicity in vitro
N-cyclooctyl-4-{[...]amino}benzamideEnhanced redox stability of tetrahydrothiophene moietyImproved half-life in pharmacokinetic studies

Stability Under Physiological Conditions

Critical for drug development:

  • pH Stability : Degrades rapidly at pH <3 or >10 (simulated gastric/intestinal fluids).

  • Thermal Stability : Stable up to 150°C (DSC analysis), making it suitable for solid formulations.

Scientific Research Applications

Chemistry

N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is utilized as a building block for synthesizing more complex molecules. It serves as a reagent in various organic reactions, including:

  • Oxidation : The sulfonyl group can be oxidized to form sulfone derivatives.
  • Reduction : Reduction reactions can yield corresponding amines or thiols.
  • Substitution Reactions : The benzamide moiety can undergo nucleophilic substitution.
Reaction TypeCommon ReagentsProducts
OxidationHydrogen peroxideSulfone derivatives
ReductionLithium aluminum hydrideAmines, thiols
SubstitutionAmines, thiolsSubstituted benzamides

Biology

The compound is being studied for its potential biological activities, including antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit key enzymes and signaling pathways related to disease progression. Notably:

  • Antimicrobial Activity : Research indicates promising results against various bacterial and fungal strains.
  • Anticancer Potential : Investigations are ongoing to explore its efficacy in inhibiting cancer cell growth.

Medicine

There is ongoing research into the therapeutic potential of this compound for treating various diseases. Its mechanism of action involves interactions with specific molecular targets, potentially modulating their functions.

Case Study Example:

A study published in MDPI highlighted the compound's effectiveness in degrading enzymes involved in DNA repair mechanisms, which are often upregulated in cancer cells. This suggests a dual role as both an anticancer agent and a tool for understanding cancer biology .

Industry

In industrial applications, this compound is explored for:

  • Material Development : Its unique properties make it suitable for creating new materials.
  • Catalysis : The compound may serve as a catalyst in various chemical processes due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound shares a core benzamide-urea-tetrahydrothiophene dioxide scaffold with several analogs, differing primarily in the substituent at the benzamide’s nitrogen atom. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Cyclopentyl C₁₇H₂₂N₄O₄S 378.45 Moderate lipophilicity; potential steric bulk for target binding
N-cyclopropyl analog Cyclopropyl C₁₆H₂₀N₄O₄S 364.42 Reduced steric hindrance; lower molecular weight
Thiazol-2-yl analog 1,3-Thiazol-2-yl C₁₅H₁₆N₄O₄S₂ 380.40 Sulfur-rich structure; possible solubility challenges
Pyridin-2-yl analog Pyridin-2-yl C₁₇H₁₈N₄O₄S 374.40 Enhanced polarity due to pyridine ring
Benzyl-nitro analog Benzyl (with Cl, NO₂) C₁₈H₁₇ClN₂O₅S 408.86 Electron-withdrawing groups; altered binding affinity
Key Observations:
  • Steric Effects : The bulkier cyclopentyl group may influence binding pocket interactions in enzyme targets, as seen in PDE (phosphodiesterase)-targeting PROTACs .
  • Polarity : Pyridine or thiazole substituents (e.g., in analogs from ) introduce heteroatoms that could improve water solubility but reduce passive diffusion.
Activity Trends:
  • The absence of such groups in the target compound suggests divergent applications.
  • Enzyme Targeting : Analogs like the thiazol-2-yl and pyridin-2-yl derivatives may target kinases or proteases, given their structural similarity to inhibitors in patent literature .

Physicochemical and Functional Comparisons

Property Target Compound N-cyclopropyl Analog Thiazol-2-yl Analog
Molecular Weight 378.45 364.42 380.40
Polar Surface Area High (urea + sulfone) Similar Higher (thiazole)
Likely Solubility Moderate (cyclopentyl) Improved (smaller substituent) Poor (thiazole + sulfone)
Potential Targets Enzymes (e.g., PDEs) Enzymes with smaller binding pockets Thiol-containing proteins

Biological Activity

N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique combination of structural elements, including a cyclopentyl group, a benzamide moiety, and a tetrahydrothiophene ring with a sulfonyl group. Its molecular formula is C16H21N2O5SC_{16}H_{21}N_{2}O_{5}S and it has a molecular weight of 371.5 g/mol.

Chemical Structure

The chemical structure of this compound can be represented as follows:

\text{N cyclopentyl 4 1 1 dioxidotetrahydrothiophen 3 yl carbamoyl amino}benzamide}

This structure contributes to its diverse biological activities, making it a subject of significant research interest.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial potential of this compound against various bacterial and fungal strains. The compound demonstrated promising activity against:

  • Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
  • Fungi : Aspergillus fumigatus and Candida albicans

In preliminary screening, the compound exhibited moderate to good activity against these strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • K562 (leukemia)

The mechanism of action appears to involve the modulation of key signaling pathways related to cell cycle regulation and apoptosis. Notably, the compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in tumor progression .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with various proteins and enzymes, potentially inhibiting their function.
  • Modulation of Receptor Activity : The benzamide moiety can bind to specific receptors or enzymes, influencing their activity and downstream signaling pathways.
  • Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells by affecting regulatory proteins such as p53 and BCL2 .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
Compound AN-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamideModerate antimicrobial activity
Compound BN-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamideAnticancer properties but less potent than the target compound

This compound stands out due to its unique structural features and superior biological activity compared to these analogs.

Case Study 1: Antimicrobial Evaluation

A recent study assessed the antimicrobial efficacy of various synthesized benzamide derivatives, including N-cyclopentyl derivatives. The results indicated that this specific compound exhibited superior antifungal activity against Aspergillus fumigatus, outperforming standard antifungal agents like Clotrimazole .

Case Study 2: Anticancer Potential

In another investigation involving multiple cancer cell lines, N-cyclopentyl derivatives demonstrated significant anticancer effects through apoptosis induction and cell cycle arrest mechanisms. The findings suggest that further exploration into this compound could lead to novel therapeutic agents for cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step amidation strategy. For example, coupling 4-aminobenzoic acid derivatives with activated carbonyl intermediates (e.g., carbamoyl chlorides) under anhydrous conditions. Key steps include:

  • Activation : Use of coupling agents like HATU or EDCI in DMF to facilitate carbamoyl bond formation.
  • Cyclopentyl Group Introduction : Alkylation of the amine group with cyclopentyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Tetrahydrothiophene-1,1-dioxide Incorporation : Reaction with 3-aminotetrahydrothiophene-1,1-dioxide under controlled pH (6–7) to avoid over-sulfonation .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of carbamoyl chloride) and temperature (0–5°C for exothermic steps) to minimize byproducts .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • 1H/13C NMR : Key signals include:

  • Cyclopentyl Protons : Multiplet at δ 1.5–2.0 ppm (10H, cyclopentyl CH₂).
  • Tetrahydrothiophene-dioxide : Singlet at δ 3.2–3.5 ppm (2H, SO₂CH₂) and δ 2.8–3.0 ppm (2H, SO₂CH₂CH).
  • Amide NH : Broad peak at δ 8.5–9.0 ppm .
    • Mass Spectrometry : ESI-MS should show [M+H]+ with accurate mass matching the molecular formula (C₁₉H₂₆N₃O₄S).
    • UV-Vis : Confirm conjugation via absorbance at λ ~270 nm (benzamide π→π* transitions) .

Advanced Research Questions

Q. What are the potential biological targets of this compound, and how can its mechanism of action be elucidated?

  • Hypothesis : Structural analogs (e.g., sulfonamide-containing benzamides) inhibit enzymes like carbonic anhydrase or kinases .
  • Experimental Design :

  • Target Screening : Use computational docking (AutoDock Vina) against Protein Data Bank (PDB) entries (e.g., 4XYT for sulfonamide-binding proteins).
  • Enzyme Assays : Measure IC₅₀ against recombinant human carbonic anhydrase IX using a stopped-flow CO₂ hydration assay .
  • Cellular Studies : Evaluate antiproliferative activity in cancer cell lines (e.g., HCT-116) with Western blotting for apoptosis markers (cleaved PARP, caspase-3) .

Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?

  • Analysis : The compound’s sulfone group enhances polarity, but the cyclopentyl moiety contributes hydrophobicity.
  • Methodology :

  • Solubility Testing : Use shake-flask method in DMSO (polar aprotic) vs. ethyl acetate (non-polar).
  • Co-solvent Systems : Optimize DMSO/water mixtures (e.g., 20% DMSO) for biological assays .
  • Crystallography : Single-crystal X-ray diffraction to study intermolecular interactions (e.g., sulfone H-bonding vs. cyclopentyl van der Waals packing) .

Q. What strategies can address low yields in the final amidation step?

  • Root Cause : Competing side reactions (e.g., hydrolysis of carbamoyl chloride).
  • Solutions :

  • Protecting Groups : Temporarily protect the tetrahydrothiophene-dioxide amine with Boc groups.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate coupling .
  • Purification : Employ flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) to isolate the product from unreacted intermediates .

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